molecular formula C18H19ClFN3O4S2 B2480951 N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 724437-69-8

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2480951
CAS RN: 724437-69-8
M. Wt: 459.94
InChI Key: LNPATQRREATANP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, typically involves multi-step chemical reactions. These processes may start from substituted benzaldehydes or benzenesulfonamide, undergoing condensation, cyclization, and functionalization steps to introduce the specific sulfonamide, pyrazole, and aryl groups. These synthetic routes aim to achieve the desired structural features responsible for biological activity while maintaining good chemical yields and selectivity (Gul et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide derivatives reveals significant insights into their conformation and interactions. Crystallographic studies highlight the planarity or non-planarity of these molecules, the orientation of substituents, and potential intramolecular hydrogen bonding, which are critical for their biological activities. Such structural features can influence the compound's binding affinity to biological targets, impacting its pharmacological profile (Borges et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds, including N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions can involve nucleophilic substitution, addition to multiple bonds, and cyclization, contributing to the synthesis of complex molecules with potential therapeutic applications. The sulfonamide group, in particular, plays a key role in modulating the chemical properties and biological activities of these compounds (Meierhoefer et al., 2005).

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Anti-Inflammatory and Analgesic Properties : A study on celecoxib derivatives, including compounds similar in structure to the one inquired about, revealed significant anti-inflammatory and analgesic activities. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential as safer therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antioxidant and Anticancer Activities : The same set of compounds was also evaluated for their antioxidant and anticancer activities, showing promise in these areas. Specifically, one of the compounds was screened against 60 human tumor cell lines, highlighting its potential in cancer therapy (Ş. Küçükgüzel et al., 2013).

Antiviral Activities : Some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential applications in the treatment of hepatitis C virus infections (Ş. Küçükgüzel et al., 2013).

Cytotoxicity and Tumor-Specificity : Another study on sulfonamide derivatives reported interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies. These findings highlight the dual potential of these compounds in cancer therapy and as enzyme inhibitors (H. Gul et al., 2016).

properties

IUPAC Name

N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O4S2/c1-3-29(26,27)22-13-9-7-12(8-10-13)16-11-17(23(21-16)28(2,24)25)18-14(19)5-4-6-15(18)20/h4-10,17,22H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPATQRREATANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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